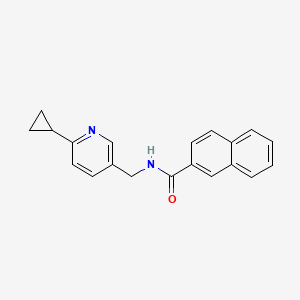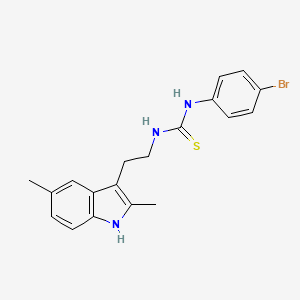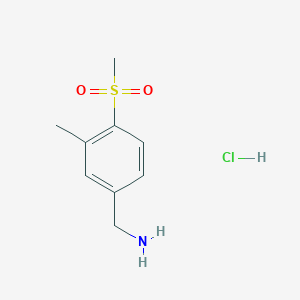![molecular formula C19H20N4O5 B2812791 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1005304-26-6](/img/structure/B2812791.png)
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is an organic compound with a complex structure. It is categorized within the pyridopyrimidine derivatives, a class known for their diverse pharmacological properties. The compound's unique architecture includes various functional groups that confer distinct chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials : The synthesis begins with accessible precursors like ethyl acetate, methoxybenzene, and methylamine.
Stepwise Synthesis
Step 1 : Condensation of ethyl acetate with methoxybenzene in the presence of an acid catalyst to form an intermediate.
Step 2 : Introduction of the pyrimidine ring via cyclization reaction using methylamine and formamide under high-temperature conditions.
Step 3 : Further functionalization by treating the resulting intermediate with ethanol and appropriate dehydrating agents to form the final product.
Reaction Conditions : Requires precise temperature control, typically between 80-150°C, depending on the stage, and may involve prolonged reaction times to ensure complete transformation. Catalysts like p-Toluenesulfonic acid might be used to facilitate specific steps.
Industrial Production Methods
Industrial scale production would likely adapt these synthetic routes to more scalable processes, such as continuous flow chemistry, to enhance efficiency and yield while minimizing waste and energy consumption. Optimization of catalysts and solvents would be pivotal to making the process economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation : The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction : Reduction can occur at the pyrido[2,3-d]pyrimidine ring, potentially leading to the opening of the ring structure under extreme conditions.
Substitution : The aromatic rings present in the structure facilitate substitution reactions, especially electrophilic aromatic substitutions, yielding a variety of derivatives with different substituents.
Common Reagents and Conditions
Oxidation : Common oxidizing agents such as potassium permanganate or chromic acid are used under controlled temperature and pH.
Reduction : Employs hydrogen gas in the presence of metal catalysts like palladium on carbon (Pd/C) under high pressure.
Substitution : Utilizes reagents like bromine or chlorine for halogenation reactions in the presence of Lewis acids such as AlCl3 to facilitate the process.
Major Products
The major products include various oxidized, reduced, or substituted derivatives, which can further undergo complex reactions, broadening the spectrum of possible applications.
Applications De Recherche Scientifique
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide shows potential in several scientific fields:
Chemistry : Utilized in the synthesis of novel heterocyclic compounds for studying structure-activity relationships.
Biology : Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other key biological molecules.
Medicine : Explored for its anti-inflammatory, anticancer, and antiviral properties. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry : May serve as an intermediate in the production of complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The compound's mechanism of action involves binding to molecular targets such as enzymes and receptors. Its structure allows for interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The pathways involved include modulation of kinase signaling pathways, influencing cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other pyridopyrimidine derivatives, this compound stands out due to the presence of both ethoxy and methoxy groups, which provide unique steric and electronic effects. Similar compounds include:
2-(5-Methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
2-(5-Ethoxy-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
These analogs differ primarily in the substitutions on the aromatic ring, which can significantly alter their chemical reactivity and biological activity.
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide . There's a lot to appreciate in its complexity and potential!
Propriétés
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-4-28-14-9-10-20-17-16(14)18(25)23(19(26)22(17)2)11-15(24)21-12-7-5-6-8-13(12)27-3/h5-10H,4,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQZONNKBQATNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2812710.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2812711.png)
![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)


![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)
![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)




![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)
